molecular formula C11H15ClFNO B2495860 (S)-6-Fluoro-2,2-dimethylchroman-4-amine hydrochloride CAS No. 390744-78-2

(S)-6-Fluoro-2,2-dimethylchroman-4-amine hydrochloride

Cat. No.: B2495860
CAS No.: 390744-78-2
M. Wt: 231.7
InChI Key: GHYIDVTWFWGMSW-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-6-Fluoro-2,2-dimethylchroman-4-amine hydrochloride is a useful research compound. Its molecular formula is C11H15ClFNO and its molecular weight is 231.7. The purity is usually 95%.
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Scientific Research Applications

Environmental Applications and Sorbent Design

(S)-6-Fluoro-2,2-dimethylchroman-4-amine hydrochloride and its derivatives have significant implications in environmental science, particularly in the removal of persistent and hazardous substances like Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. Amine-containing sorbents, which may include derivatives of the compound , have shown potential in the treatment of municipal water and wastewater due to their ability to control PFAS at low concentrations. The effectiveness of these sorbents relies on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, emphasizing the importance of considering these factors in the design of next-generation sorbents (Ateia et al., 2019).

Fluorescence Emission and Biomedical Applications

A notable application of nitrogen-containing organic compounds, like the one , is in the field of fluorescence emission. Recent discoveries have highlighted the potential of such compounds, which do not contain traditional fluorophore units, to emit interesting blue fluorescence. This fluorescence can vary with changes in experimental conditions such as pH, temperature, and the presence of oxidants. This property opens up potential applications in various fields, particularly in biomedicine, due to the materials' excellent biocompatibility and mimicry of biological macromolecules (Wang Shao-fei, 2011).

Novel Fluorinated Compounds and Environmental Safety

It's also important to consider the environmental impact and safety of novel fluorinated compounds, which may include derivatives or related compounds to this compound. While these compounds are emerging as alternatives to legacy PFASs, they also exhibit multiple organ toxicities and may have comparable or even more serious potential toxicity than the legacy compounds. This raises concerns about their long-term environmental and health impacts, necessitating additional toxicological studies to ensure safety (Wang et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific properties and intended use of the compound. For example, some drugs work by directly stimulating certain receptors or by inhibiting certain pathways .

Safety and Hazards

The safety and hazards of a compound would depend on its specific properties. For example, hydrochloric acid is considered hazardous and can cause skin burns, eye damage, and respiratory irritation .

Future Directions

The future directions would depend on the specific properties and potential applications of the compound. For example, new medications are being developed to treat various conditions, and these could potentially include compounds similar to "(S)-6-Fluoro-2,2-dimethylchroman-4-amine hydrochloride" .

Properties

IUPAC Name

(4S)-6-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11;/h3-5,9H,6,13H2,1-2H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYIDVTWFWGMSW-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)F)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](C2=C(O1)C=CC(=C2)F)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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